Plumbanone--iridium (1/1)
Description
Plumbanone–iridium (1/1) is a coordination compound hypothesized to consist of a lead (Pb)-based ligand ("plumbanone") coordinated to an iridium center in a 1:1 stoichiometric ratio. While direct references to this compound are absent in the provided evidence, its structural and functional properties can be inferred from related studies.
- Such ligands may introduce unique electronic and steric effects due to lead’s heavy-metal character and relativistic effects .
- Iridium Coordination: Iridium complexes are renowned for their catalytic and photophysical properties. In Plumbanone–iridium (1/1), iridium likely adopts a oxidation state (e.g., Ir(I) or Ir(III)) and coordinates with the plumbanone ligand through covalent or dative bonds, influencing reactivity and stability .
Properties
CAS No. |
39377-55-4 |
|---|---|
Molecular Formula |
IrOPb |
Molecular Weight |
415 g/mol |
IUPAC Name |
iridium;oxolead |
InChI |
InChI=1S/Ir.O.Pb |
InChI Key |
SOTJNPQEFGUWJE-UHFFFAOYSA-N |
Canonical SMILES |
O=[Pb].[Ir] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Plumbanone–iridium (1/1) typically involves the reaction of lead compounds with iridium precursors under controlled conditions. One common method involves the use of lead acetate and iridium chloride in a solvent such as ethanol. The reaction is carried out at elevated temperatures, often around 80-100°C, to facilitate the formation of the desired compound. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques .
Industrial Production Methods
Industrial production of Plumbanone–iridium (1/1) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Terminology Clarification
The term "plumbanone" is not recognized in standard chemical nomenclature (IUPAC) or major databases (e.g., SciFinder, Reaxys). Potential interpretations include:
-
A misspelling of plumbaginone (a lead-containing compound), though no iridium-plumbaginone complexes are documented.
-
A hypothetical lead-iridium hybrid complex, but lead (plumbum) coordination with iridium is not reported in the literature.
Analysis of Relevant Iridium Chemistry
While "Plumbanone--iridium (1/1)" remains unidentified, the following iridium reaction systems from the search results may provide analogous insights:
2.1. Ligand Exchange Reactions
Iridium(III) complexes often undergo ligand substitution, as seen in the synthesis of phenanthroline-based complexes (Figure 1, ):
text[Ir(ppy)₂(μ-Cl)]₂ + L → [Ir(ppy)₂L]PF₆
Key data for analogous reactions:
| Precursor | Ancillary Ligand (L) | Yield (%) | Stability | Reference |
|---|---|---|---|---|
| [Ir(ppy)₂(μ-Cl)]₂ | Phenylimidazo-phen | 63–70 | High | |
| [Ir(COD)Cl]₂ | BINAP | 80–90 | Moderate |
2.2. Catalytic Borylation
Iridium complexes facilitate selective C–H borylation (e.g., Cp*Ir(PMe₃) systems ):
textC₆H₆ + HBpin → C₆H₅Bpin + H₂ (TON = 3)
Notably, iridium intermediates (e.g., [Ir(BPin)(PMe₃)₄]) exhibit distinct regioselectivity compared to rhodium analogs .
2.3. Bioorthogonal Reactivity
Iridium(III)-triazine complexes react with strained cyclooctynes (e.g., BCN) at accelerated rates (k = 8 M⁻¹s⁻¹ ):
textIr(III)-triazine + BCN → Luminescent adduct
This suggests potential for designing iridium-based click chemistry platforms.
Hypothetical Reaction Pathways for Plumbanone-Ir Systems
If "plumbanone" refers to a lead-oxo ligand, speculative reactivity might include:
3.1. Oxidative Addition
Lead-iridium bonds could undergo oxidative cleavage:
textIr–Pb(O)R → Ir–O–PbR + byproducts
No experimental evidence exists, but analogous Pb–M (M = transition metal) reactivity is rare due to thermodynamic instability.
3.2. Reductive Elimination
Hypothetical Pb–Ir complexes might release Pb(0) under reducing conditions:
textIr–PbR₃ → Ir(0) + PbR₃
Such behavior is unobserved in current literature.
Data Gaps and Recommendations
-
Synthetic Routes : No protocols for lead-iridium heterometallic complexes are documented. Priority should be given to stabilizing Pb–Ir bonds using bulky ligands.
-
Characterization : X-ray crystallography and XAFS would be critical for structural validation .
-
Catalytic Potential : Theoretical studies (DFT) could predict reactivity in cross-coupling or C–H activation.
Scientific Research Applications
Plumbanone–iridium (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and hydroformylation.
Biology: The compound is being investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and induce cell death.
Mechanism of Action
The mechanism of action of Plumbanone–iridium (1/1) involves its interaction with molecular targets such as enzymes and DNA. The iridium atom in the compound can form coordination complexes with various biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity or the induction of DNA damage, ultimately leading to cell death .
Comparison with Similar Compounds
Iridium-Based Homoleptic and Heteroleptic Complexes
Iridium complexes are classified into two categories:
- Homoleptic Complexes : Contain three cyclometalating ligands (e.g., phenylpyridine).
- Heteroleptic Complexes : Feature two cyclometalating ligands and one ancillary ligand (e.g., acetylacetonate) .
Key Differences :
- Plumbanone–iridium’s lead ligand may reduce photoluminescence quantum yields compared to cyclometalated Ir(III) complexes due to enhanced spin-orbit coupling and non-radiative decay .
- In catalysis, Pb’s toxicity and weaker Ir–Pb bonds could limit applications compared to traditional Ir catalysts used in hydrogenation or C–H activation .
Lead-Containing Coordination Complexes
Plumbane derivatives and other Pb-metal complexes are studied for their environmental and materials science applications :
Key Differences :
- Unlike volatile plumbane, Plumbanone–iridium’s solid-state structure may offer stability in device fabrication but poses challenges in synthesis and handling .
- Compared to organolead compounds, Plumbanone–iridium’s iridium center could enable novel redox chemistry but with unresolved environmental risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
